molecular formula C21H20N4O3 B3313424 1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946366-62-7

1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B3313424
CAS RN: 946366-62-7
M. Wt: 376.4 g/mol
InChI Key: KKNRFODUEDBMMQ-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain an amine group (-NH2), a carboxamide group (-CONH2), and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, amines can react with carboxylic acids to form amides, and pyridazine rings can participate in various reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and pKa, can be determined experimentally. These properties can provide valuable information about how the compound behaves under different conditions .

Mechanism of Action

If the compound has biological activity, its mechanism of action can be studied. This typically involves investigating how the compound interacts with biological targets, such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with a compound can be assessed by studying its toxicity, reactivity, and environmental impact. This information is typically summarized in a material safety data sheet (MSDS) .

Future Directions

Future research on a compound could involve exploring its potential applications, optimizing its synthesis, studying its mechanism of action in more detail, or investigating its behavior under different conditions .

properties

IUPAC Name

1-[2-(4-ethylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-15-8-10-17(11-9-15)22-19(26)14-25-20(27)13-12-18(24-25)21(28)23-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNRFODUEDBMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
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1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

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